molecular formula C14H12FN3O B12916789 4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol CAS No. 85010-46-4

4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol

Cat. No.: B12916789
CAS No.: 85010-46-4
M. Wt: 257.26 g/mol
InChI Key: QKEIEQJDNYDEOT-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol is a chemical compound that belongs to the class of benzotriazines It features a fluorophenyl group, a methyl group, and a dihydrobenzotriazinol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and nitrous acid.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene derivatives.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the benzotriazine core can modulate its overall activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant effects.

    4-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.

    4-Fluoronitrobenzene: A precursor in the synthesis of various fluorinated compounds.

Uniqueness

4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol is unique due to its specific combination of a fluorophenyl group, a methyl group, and a benzotriazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

85010-46-4

Molecular Formula

C14H12FN3O

Molecular Weight

257.26 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-methyl-1,2,3-benzotriazin-4-ol

InChI

InChI=1S/C14H12FN3O/c1-18-14(19,10-6-8-11(15)9-7-10)12-4-2-3-5-13(12)16-17-18/h2-9,19H,1H3

InChI Key

QKEIEQJDNYDEOT-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=CC=CC=C2N=N1)(C3=CC=C(C=C3)F)O

Origin of Product

United States

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